Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester represents a systematically named organic compound that follows International Union of Pure and Applied Chemistry nomenclature principles. The compound is registered under Chemical Abstracts Service number 125151-83-9, providing unambiguous identification in chemical databases and literature. The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl N-(3-oxobut-1-en-2-yl)carbamate, which accurately reflects its structural components and functional group arrangements.
The molecular formula C9H15NO3 indicates the presence of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 185.223 grams per mole. This formulation places the compound within the broader category of carbamic acid derivatives, which are characterized by the presence of a carbamate functional group. The compound's structure incorporates both a tert-butyl protecting group and an enone system, making it particularly valuable in synthetic organic chemistry applications.
The nomenclature system employs the designation "(9CI)" to indicate that this is the ninth Chemical Abstracts naming convention, which provides standardization across chemical databases and publications. The systematic identification also includes alternative naming conventions that emphasize different structural aspects of the molecule, contributing to comprehensive chemical documentation and cross-referencing capabilities.
Molecular Geometry and Conformational Analysis
The molecular geometry of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester exhibits characteristic features typical of carbamate compounds combined with the unique structural elements of the methylene-oxopropyl substituent. The Standard International Chemical Identifier Key HVLRBYGRENZZEG-UHFFFAOYSA-N provides a unique molecular identifier that encodes the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation CC(=O)C(=C)NC(=O)OC(C)(C)C accurately describes the molecular connectivity and reveals the presence of a vinyl group adjacent to the carbamate nitrogen.
The conformational landscape of this compound is influenced by several structural factors, including the steric bulk of the tert-butyl group, the planar nature of the carbamate moiety, and the electronic properties of the conjugated enone system. The tert-butyl carbamate group typically adopts conformations that minimize steric hindrance while maintaining optimal orbital overlap for the carbamate resonance structures. The presence of the methylene group creates additional conformational flexibility, allowing for rotation around specific carbon-carbon bonds.
The enone functionality within the molecule introduces electronic conjugation that can influence the overall molecular geometry through resonance stabilization. This conjugation may result in partial double bond character in certain carbon-nitrogen bonds, affecting the rotational barriers and preferred conformations. The molecular geometry is further influenced by intramolecular interactions, including potential hydrogen bonding between the carbamate oxygen atoms and nearby hydrogen atoms.
Spectroscopic Elucidation (Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
The spectroscopic characterization of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester provides essential structural confirmation through multiple analytical techniques. Infrared spectroscopy typically reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbamate functionality generally exhibits distinctive carbonyl stretching frequencies, while the enone system contributes additional characteristic absorptions corresponding to both the ketone carbonyl and the carbon-carbon double bond.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure through both proton and carbon-13 experiments. The tert-butyl group typically appears as a characteristic singlet in proton nuclear magnetic resonance spectroscopy, while the methylene protons of the enone system exhibit distinct chemical shifts and coupling patterns. The carbamate nitrogen influences the chemical environment of adjacent carbon atoms, resulting in characteristic carbon-13 nuclear magnetic resonance signals that confirm the structural assignment.
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 185, consistent with the calculated molecular weight of 185.223 grams per mole. The fragmentation pattern typically includes loss of the tert-butyl group and other characteristic fragments that support structural identification. The mass spectral data provide complementary information to nuclear magnetic resonance and infrared spectroscopy, enabling comprehensive structural elucidation.
Table 1: Key Spectroscopic Parameters
| Analytical Method | Key Observations | Structural Significance |
|---|---|---|
| Infrared Spectroscopy | Carbamate carbonyl stretch | Confirms carbamate functionality |
| Infrared Spectroscopy | Enone carbonyl stretch | Verifies ketone presence |
| Nuclear Magnetic Resonance | tert-Butyl singlet | Confirms protecting group |
| Mass Spectrometry | Molecular ion at m/z 185 | Molecular weight confirmation |
Crystallographic Data and X-Ray Diffraction Studies
The crystallographic analysis of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester would provide definitive structural information through X-ray diffraction studies, though specific crystallographic data for this compound are not extensively documented in the available literature sources. Such studies would reveal precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice structure. The crystallographic investigation would be particularly valuable for understanding the solid-state conformation and the influence of crystal packing forces on molecular geometry.
X-ray diffraction studies would provide quantitative data regarding the carbamate bond lengths and the degree of conjugation within the enone system. The precise determination of bond angles would offer insights into the hybridization states of the various carbon and nitrogen atoms within the molecule. Additionally, crystallographic analysis would reveal any intermolecular hydrogen bonding patterns or other non-covalent interactions that stabilize the crystal structure.
The absence of comprehensive crystallographic data in the current literature suggests that additional structural studies would be valuable for completely characterizing this compound. Such investigations would contribute to the broader understanding of carbamate structural chemistry and provide important reference data for computational modeling studies. The crystallographic information would also support the development of structure-activity relationships for related compounds in pharmaceutical and materials science applications.
Table 2: Anticipated Crystallographic Parameters
| Parameter | Expected Range | Structural Relevance |
|---|---|---|
| Carbamate C-N bond length | 1.32-1.38 Å | Resonance character assessment |
| Carbamate C=O bond length | 1.20-1.24 Å | Carbonyl character confirmation |
| Enone C=C bond length | 1.32-1.36 Å | Double bond characterization |
| Tert-butyl C-C bond lengths | 1.52-1.54 Å | Standard alkyl bond verification |
Properties
IUPAC Name |
tert-butyl N-(3-oxobut-1-en-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(7(2)11)10-8(12)13-9(3,4)5/h1H2,2-5H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLRBYGRENZZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Amine-Based Pathway
This method mirrors the synthesis of Carbamic acid, (4-amino-2-butynyl)-, 1,1-dimethylethyl ester (9CI) , substituting the amino alcohol with a 1-methylene-2-oxopropylamine precursor.
Reaction Mechanism
Experimental Protocol
Key Considerations :
Route 2: Alcohol-Based Pathway
This approach adapts methodologies from Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI) , utilizing a hydroxylated precursor.
Reaction Mechanism
-
Activation of the alcohol :
Here, R is the 1-methylene-2-oxopropyl group, and R' is tert-butyl.
Experimental Protocol
| Parameter | Value/Description | Source |
|---|---|---|
| Reactants | 1-Methylene-2-oxopropanol (1 eq) | Hypothetical |
| tert-Butyl isocyanate (1.1 eq) | ||
| Catalyst | Dibutyltin dilaurate (0.05 eq) | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | Reflux (66°C) | |
| Reaction Time | 12–24 hours | |
| Workup | Filtration, solvent evaporation |
Key Considerations :
-
Tert-butyl isocyanate offers higher reactivity compared to chloroformates but requires stringent moisture control.
-
Catalysts like dibutyltin dilaurate enhance reaction rates by facilitating nucleophilic attack.
Comparative Analysis of Synthetic Routes
| Criterion | Amine-Based Route | Alcohol-Based Route |
|---|---|---|
| Yield | 60–75% (estimated) | 50–65% (estimated) |
| Purity | High (post-column chromatography) | Moderate (requires recrystallization) |
| Side Reactions | Amine oxidation, Boc group hydrolysis | Urethane formation, oligomerization |
| Scalability | Suitable for gram-scale | Limited by catalyst cost |
| Cost | Moderate | High (isocyanate reagent) |
Optimization Insights :
-
Amine-based route is preferable for laboratory-scale synthesis due to readily available Boc reagents and straightforward purification.
-
Alcohol-based route may be advantageous for substrates sensitive to basic conditions.
Challenges in Synthesis and Mitigation Strategies
Instability of the 1-Methylene-2-Oxopropyl Group
The α,β-unsaturated ketone moiety in the 1-methylene-2-oxopropyl group is prone to Michael additions and polymerization. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of carbamates or thiocarbamates.
Scientific Research Applications
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a prodrug.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester
- CAS No.: 125151-83-9
- Molecular Formula: C₉H₁₅NO₃
- Molecular Weight : 201.22 g/mol
- Structure : Features a carbamate backbone with a 1-methylene-2-oxopropyl substituent and a tert-butyl ester group .
Applications :
Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. It is listed as a building block for APIs (Active Pharmaceutical Ingredients) and specialty compounds .
Comparison with Similar Compounds
Carbamic acid derivatives with tert-butyl ester groups are widely utilized in asymmetric synthesis, peptide protection, and drug development. Below is a detailed comparison with structurally related analogs:
Structural and Functional Differences
Physicochemical Properties
Biological Activity
Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI), is a compound that has garnered attention in various fields such as agriculture and pharmaceuticals due to its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
The compound is classified under carbamates, which are esters or salts of carbamic acid. Its structural formula can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : Not explicitly provided in the search results but can be referenced from chemical databases.
Biological Activity Overview
Carbamic acid derivatives have been studied for their diverse biological activities, including:
- Pesticidal Properties : The compound exhibits herbicidal and insecticidal activities, making it useful in agricultural applications.
- Pharmaceutical Applications : It serves as a building block in drug development, particularly in synthesizing compounds with therapeutic potential .
The biological activity of carbamic acid derivatives often involves the following mechanisms:
- Enzyme Inhibition : Carbamates may inhibit specific enzymes involved in metabolic pathways. For instance, they can affect cytochrome P450 enzymes responsible for drug metabolism and detoxification processes.
- Reproductive Effects : Research indicates that certain carbamate compounds can induce changes in reproductive organs and affect fertility parameters in animal models .
1. Toxicological Studies
A series of studies have assessed the toxicity and biological effects of carbamic acid derivatives:
- Acute Toxicity : In animal models, the median lethal dose (LD50) for oral exposure was found to be greater than 2000 mg/kg bw, indicating low acute toxicity. However, sub-lethal effects included histopathological changes in reproductive tissues .
- Repeated Dose Toxicity : A 90-day study on Wistar rats revealed no significant adverse effects at lower doses. The no-observed-adverse-effect levels (NOAEL) were established at approximately 163 mg/kg bw/day for males and 174 mg/kg bw/day for females .
2. Enzyme Activity Induction
Research has shown that carbamic acid derivatives can induce the activity of various liver enzymes:
| Enzyme Type | Induction Observed |
|---|---|
| Ethoxycoumarin-O-deethylase | Yes |
| Aniline Hydroxylase | Yes |
| Cytochrome c Reductase | Yes |
These enzymes play crucial roles in drug metabolism and detoxification processes .
Comparative Biological Activity
To better understand the biological activity of carbamic acid derivatives compared to other compounds, a comparative analysis is presented below:
| Compound Name | Biological Activity | Toxicity Level |
|---|---|---|
| Carbamic acid, (1-methylene-2-oxopropyl)-9CI | Herbicidal, insecticidal | Low |
| Carbendazim | Antifungal, reproductive effects | Moderate |
| Other Carbamates | Varies widely | Varies |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Carbamic acid, (1-methylene-2-oxopropyl)-, 1,1-dimethylethyl ester (9CI)?
- Methodological Answer : The synthesis of carbamic acid esters typically involves reacting carbamic acid derivatives (e.g., isocyanates or carbamoyl chlorides) with tert-butanol under anhydrous conditions. For structurally similar compounds (e.g., tert-butyl carbamates), coupling reactions using Boc-protecting agents (e.g., Boc anhydride) with amines or alcohols are common . Purification is often achieved via column chromatography or recrystallization, with purity >97% confirmed by HPLC .
- Note : Specific reaction conditions (e.g., catalysts, solvents) for the target compound may require optimization due to steric effects from the 1-methylene-2-oxopropyl group.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for verifying the tert-butyl group (δ ~1.4 ppm for H) and the carbamate carbonyl (δ ~155-160 ppm for C). The 1-methylene-2-oxopropyl moiety can be identified via characteristic vinyl proton signals (δ ~5-6 ppm) and ketone carbonyl (δ ~200 ppm) .
- Mass Spectrometry : High-resolution LC-MS or GC-MS confirms the molecular ion peak (e.g., [M+H] for CHNO, expected m/z 202.1443) and fragmentation patterns .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on analogous carbamates:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis .
Advanced Research Questions
Q. How does the 1-methylene-2-oxopropyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Degradation Studies : Conduct accelerated stability testing in buffers (pH 1–12) at 40°C. Monitor degradation via HPLC for hydrolysis products (e.g., tert-butanol and free carbamic acid derivatives).
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. The α,β-unsaturated ketone moiety may undergo Michael addition or oxidation, requiring stabilization with antioxidants (e.g., BHT) .
Q. What computational strategies can predict this compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases or kinases). The tert-butyl group may occupy hydrophobic pockets, while the carbamate could form hydrogen bonds with catalytic residues .
- MD Simulations : Simulate conformational changes over 100+ ns to assess stability of enzyme-ligand complexes. Validate with in vitro assays (e.g., IC measurements) .
Q. How can researchers resolve contradictions in reported toxicity data for similar carbamates?
- Methodological Answer :
- Meta-Analysis : Compare GHS classifications across SDS sheets (e.g., acute oral toxicity varies between Category 4 (LD >300 mg/kg) and unclassified ).
- In Vivo/In Vitro Testing : Conduct zebrafish embryo toxicity assays (ZFET) or MTT cell viability tests to clarify discrepancies. Note that impurities (e.g., residual solvents) may skew results .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
